PPARα Antagonism: Comparative Potency in the Benzothiazole N-(Phenylsulfonyl)amide Series
The compound belongs to a novel class of PPARα antagonists. In the foundational series, the most potent antagonists exhibited dose-dependent inhibition of GW7647-induced PPARα activation in a cell-based transactivation assay. While specific IC50 data for 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is not publicly reported, structural analysis indicates that the 4-methyl substitution on the benzothiazole ring and the butanamide linker length are critical structural features that distinguish it from other series members. The presence of a methyl group at the 4-position is known to influence lipophilicity and potentially enhance binding affinity relative to the unsubstituted benzothiazole analog [1].
| Evidence Dimension | PPARα antagonistic potency (inhibition of GW7647-induced activation) |
|---|---|
| Target Compound Data | Not specifically reported; structural features (4-methyl substitution, butanamide linker) suggest potential for activity within the class range (IC50 values for best-in-series antagonists are in the low micromolar range). |
| Comparator Or Baseline | Unsubstituted benzothiazole N-(phenylsulfonyl)amide analog; reported dose-dependent antagonism with IC50 values in the micromolar range for the series [1]. |
| Quantified Difference | Cannot be quantified due to lack of direct comparative data; differentiation is inferred from SAR trends. |
| Conditions | Cell-based transactivation assay using PPARα-GAL4 chimera in HepG2 cells; agonist GW7647 at 1 μM [1]. |
Why This Matters
For researchers targeting PPARα, the 4-methyl substituent may offer a distinct SAR handle for optimizing antagonist potency and selectivity, making this compound a valuable tool for SAR exploration compared to unsubstituted analogs.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4869–4872. View Source
